4-Bromo-6-methoxypyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

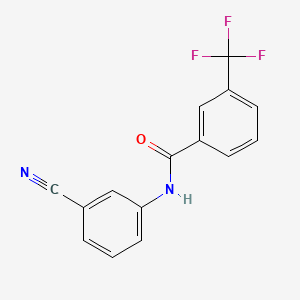

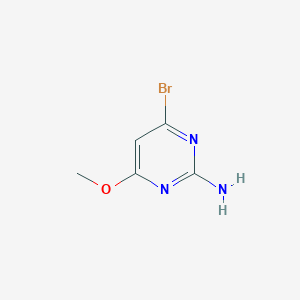

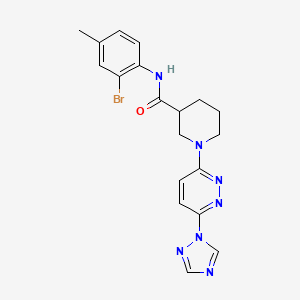

4-Bromo-6-methoxypyrimidin-2-amine, also known as BM2, is a chemical compound with the molecular formula C5H6BrN3O . It has a CAS Number of 53557-85-0 and a molecular weight of 204.03 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-methoxypyrimidin-2-amine consists of a pyrimidine ring substituted with a bromine atom at the 4th position and a methoxy group at the 6th position . The molecular formula is C5H6BrN3O .Chemical Reactions Analysis

There is currently limited information available on the specific chemical reactions involving 4-Bromo-6-methoxypyrimidin-2-amine .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-methoxypyrimidin-2-amine include a molecular weight of 204.02 and a molecular formula of C5H6BrN3O . The compound is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

Herbicidal Activity and Synthesis of Derivatives 4-Bromo-6-methoxypyrimidin-2-amine serves as a precursor in the synthesis of herbicidal compounds. The chemical's derivatives have been synthesized and applied in agricultural practices to enhance crop protection. For example, deuterated forms of novel herbicides have been prepared from methoxyl-deuterated versions of this compound, showcasing its importance in creating isotope internal standards for quantifying herbicide residue in agricultural products and foodstuff. These derivatives exhibit over 98% purity and are crucial for precise measurement in HPLC-MS/MS analysis (Yang Zheng-mi, 2014).

Structural and Mechanistic Insights The compound's reactivity has been explored in various chemical reactions, providing insights into reaction mechanisms and structural transformations. For instance, its reaction with potassium amide in liquid ammonia has been studied to understand the SN(ANRORC)-mechanism, revealing the formation of diverse pyrimidine derivatives and emphasizing the compound's versatility in synthetic organic chemistry (A. P. Kroon & H. Plas, 2010).

Hydrogen Bonding and Crystal Structure Research on mono-hydrobromide salts of related N,4-diheteroaryl 2-aminothiazoles has elucidated the impact of protonation sites and hydrogen bonding on molecular conformation and crystal packing. These studies contribute to a deeper understanding of intermolecular interactions and can inform the design of new materials with desired physical properties (Denise Böck et al., 2021).

Regioselective Synthesis Investigations into the regioselective synthesis of pyrimidine derivatives from bromo-dichloro-methylpyrimidines have provided valuable information on selective displacement reactions, contributing to the development of targeted synthetic strategies for obtaining specific aminopyrimidines. This research aids in the synthesis of compounds with potential biological activity or utility as intermediates in pharmaceutical and agrochemical production (A. Doulah et al., 2014).

Antiviral Activity Some derivatives of 4-Bromo-6-methoxypyrimidin-2-amine have been explored for their antiviral activity. For example, compounds synthesized from this pyrimidine base have shown inhibitory effects against retroviruses, highlighting the potential for developing new antiviral agents from this chemical scaffold (D. Hocková et al., 2003).

Solubility and Thermodynamics The solubility of 4-Bromo-6-methoxypyrimidin-2-amine derivatives in various organic solvents has been studied, providing essential data for understanding its physical properties and facilitating its use in different solvents for synthetic and analytical purposes. Such thermodynamic studies are crucial for optimizing conditions in chemical processes and pharmaceutical formulation (Ganbing Yao et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-bromo-6-methoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRRHYLVVMXRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53557-85-0 |

Source

|

| Record name | 4-bromo-6-methoxypyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)

![({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride](/img/structure/B2593269.png)

![2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol](/img/structure/B2593271.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593272.png)

![5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2593273.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2593289.png)